(2,6-Difluoro-4-methoxyphenyl)trimethylsilane

Beschreibung

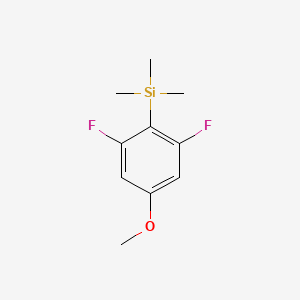

(2,6-Difluoro-4-methoxyphenyl)trimethylsilane is an organosilicon compound with the molecular formula C10H14F2OSi. It is characterized by the presence of two fluorine atoms, a methoxy group, and a trimethylsilyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Eigenschaften

Molekularformel |

C10H14F2OSi |

|---|---|

Molekulargewicht |

216.30 g/mol |

IUPAC-Name |

(2,6-difluoro-4-methoxyphenyl)-trimethylsilane |

InChI |

InChI=1S/C10H14F2OSi/c1-13-7-5-8(11)10(9(12)6-7)14(2,3)4/h5-6H,1-4H3 |

InChI-Schlüssel |

ICVKIGJHGFJDLE-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C(=C1)F)[Si](C)(C)C)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluoro-4-methoxyphenyl)trimethylsilane typically involves the reaction of 2,6-difluoro-4-methoxyphenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

2,6-Difluoro-4-methoxyphenol+Trimethylsilyl chloride→(2,6-Difluoro-4-methoxyphenyl)trimethylsilane+HCl

Industrial Production Methods

Industrial production methods for (2,6-Difluoro-4-methoxyphenyl)trimethylsilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

(2,6-Difluoro-4-methoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The fluorine atoms can be reduced under specific conditions to form hydrogenated derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products

Substitution Reactions: Products include various substituted phenyl derivatives.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include hydrogenated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2,6-Difluoro-4-methoxyphenyl)trimethylsilane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology: It is used in the modification of biomolecules for studying their structure and function.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of (2,6-Difluoro-4-methoxyphenyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can be easily removed under mild conditions, making it a useful protecting group in organic synthesis. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2,6-Difluoro-4-methoxyphenyl)trimethylsilane

- (2,6-Difluoro-4-methoxyphenyl)dimethylsilane

- (2,6-Difluoro-4-methoxyphenyl)methylsilane

Uniqueness

(2,6-Difluoro-4-methoxyphenyl)trimethylsilane is unique due to the presence of both fluorine atoms and a methoxy group on the phenyl ring, combined with a trimethylsilyl group. This combination of functional groups imparts distinct reactivity and stability, making it a valuable compound in various chemical transformations and applications.

Biologische Aktivität

(2,6-Difluoro-4-methoxyphenyl)trimethylsilane is a silane compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a trimethylsilane group attached to a phenyl ring substituted with two fluorine atoms and a methoxy group. Its structural formula can be represented as follows:

This configuration contributes to its unique reactivity and interaction with biological systems.

The biological activity of (2,6-Difluoro-4-methoxyphenyl)trimethylsilane is primarily attributed to its ability to interact with various biomolecules. The difluoro and methoxy substituents enhance the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. This property is crucial for its potential role in modulating enzyme activity and receptor binding.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For example, it has demonstrated inhibitory effects on fibroblast growth factor receptor 1 (FGFR1) with an IC50 value less than 4.1 nM, indicating strong enzymatic activity against certain cancer cell lines .

- Antiproliferative Activity : Studies have reported its antiproliferative effects on various cancer cell lines, including HCT116 and KG1, with IC50 values ranging from 25.3 nM to 77.4 nM . These findings suggest that the compound could serve as a potential therapeutic agent in oncology.

Synthesis and Research Findings

The synthesis of (2,6-Difluoro-4-methoxyphenyl)trimethylsilane typically involves the reaction of appropriate silanes with fluorinated aromatic compounds. Recent studies have explored various synthetic routes to optimize yield and purity.

Table 1: Summary of Biological Activities

| Activity | Target | IC50 Value (nM) | Reference |

|---|---|---|---|

| FGFR1 Inhibition | Cancer Cell Lines | < 4.1 | |

| Antiproliferative Activity | HCT116 | 25.3 | |

| Antiproliferative Activity | KG1 | 77.4 |

Case Studies

Case Study 1: Antitumor Activity

In a controlled study, (2,6-Difluoro-4-methoxyphenyl)trimethylsilane was tested against HCT116 colon cancer cells. The results indicated significant inhibition of cell growth at concentrations correlating with the previously mentioned IC50 values. This suggests that the compound may be effective in targeting specific cancer pathways.

Case Study 2: Molecular Docking Analysis

Molecular docking studies have been conducted to predict the binding affinity of (2,6-Difluoro-4-methoxyphenyl)trimethylsilane to various protein targets involved in tumor growth regulation. These studies support the hypothesis that the compound can effectively bind to active sites within these proteins, potentially leading to therapeutic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.